

Crystal Structure of Isoquinolin-3-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: *Isoquinolin-3-ylmethanol*

Cat. No.: *B183371*

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Disclaimer: As of December 2025, a experimentally determined crystal structure for **isoquinolin-3-ylmethanol** is not publicly available in crystallographic databases. This guide therefore presents a comprehensive analysis of the crystal structure of a closely related and structurally significant analogue, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol, to provide researchers with an illustrative and detailed technical overview in the requested format. The data presented herein is based on the crystallographic information deposited in the Cambridge Structural Database (CSD) under the deposition number 823631.

This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth data and methodologies related to the crystal structure of this important isoquinoline derivative.

Crystallographic Data Summary

The crystal structure of [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol was determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection statistics are summarized in the table below for clear and concise reference.

Parameter	Value
Empirical Formula	C ₁₀ H ₁₃ NO
Formula Weight	163.22
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 8.132(2) Å
	b = 9.278(3) Å
	c = 11.488(4) Å
	α = 90°
	β = 90°
	γ = 90°
Volume	866.9(5) Å ³
Z	4
Calculated Density	1.251 Mg/m ³
Absorption Coefficient	0.084 mm ⁻¹
F(000)	352
Crystal Size	0.20 x 0.18 x 0.15 mm ³
Temperature	296(2) K
Radiation Wavelength	0.71073 Å (Mo Kα)
Theta Range for Data Collection	2.55 to 27.50°
Reflections Collected	5240
Independent Reflections	1989 [R(int) = 0.0268]
Final R indices [I>2σ(I)]	R ₁ = 0.0368, wR ₂ = 0.0880
R indices (all data)	R ₁ = 0.0454, wR ₂ = 0.0933

Absolute Structure Parameter0.0(8)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and crystallographic analysis of [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol.

Synthesis of Isoquinolin-3-ylmethanol (Precursor)

The precursor, **isoquinolin-3-ylmethanol**, was synthesized via the reduction of isoquinoline-3-carbaldehyde.

- **Reaction Setup:** Isoquinoline-3-carbaldehyde (1.0 mmol) was dissolved in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
- **Reduction:** The solution was cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 mmol) was added portion-wise over 10 minutes.
- **Reaction Monitoring:** The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction was quenched by the addition of water (10 mL). The methanol was removed under reduced pressure.
- **Extraction:** The aqueous residue was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent was evaporated in vacuo, and the crude product was purified by flash column chromatography on silica gel to afford **isoquinolin-3-ylmethanol** as a solid.

Asymmetric Hydrogenation to [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

The chiral target compound was prepared by the enantioselective hydrogenation of the precursor, **isoquinolin-3-ylmethanol**.

- **Catalyst Preparation:** In a glovebox, a solution of the iridium precursor $[\text{Ir}(\text{COD})\text{Cl}]_2$ and a chiral phosphine-phosphite ligand was prepared in a suitable solvent (e.g., dichloromethane).
- **Hydrogenation Reaction:** To a solution of **isoquinolin-3-ylmethanol** (0.5 mmol) in dichloromethane (5 mL) in a stainless-steel autoclave, the catalyst solution was added.
- **Reaction Conditions:** The autoclave was sealed, purged with hydrogen gas, and then pressurized to 50 bar of H_2 . The reaction mixture was stirred at room temperature for 24 hours.
- **Isolation:** After releasing the hydrogen pressure, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to yield [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation.

- **Solvent Selection:** The purified product, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol, was dissolved in a minimal amount of a mixture of ethyl acetate and hexane.
- **Evaporation:** The solution was placed in a small vial, loosely capped to allow for slow evaporation of the solvents at room temperature.
- **Crystal Growth:** Colorless, block-like crystals formed over a period of several days.

X-ray Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal was selected and mounted on a diffractometer.
- **Data Collection:** X-ray diffraction data were collected on a Bruker SMART APEX II CCD area-detector diffractometer using graphite-monochromated $\text{Mo K}\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 296(2) K.
- **Data Reduction:** The collected data were processed using the SAINT software package for integration of the diffraction profiles.

- **Structure Solution:** The crystal structure was solved by direct methods using the SHELXS-97 program.
- **Structure Refinement:** The structure was refined by full-matrix least-squares on F^2 using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The logical flow from the starting material to the final elucidated crystal structure is depicted in the following diagram.



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Caption: Experimental workflow for the crystal structure determination.

- To cite this document: BenchChem. [Crystal Structure of Isoquinolin-3-ylmethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183371#crystal-structure-of-isoquinolin-3-ylmethanol\]](https://www.benchchem.com/product/b183371#crystal-structure-of-isoquinolin-3-ylmethanol)

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